2-Hydroxy-2,4-dimethylpentanoic acid

Descripción

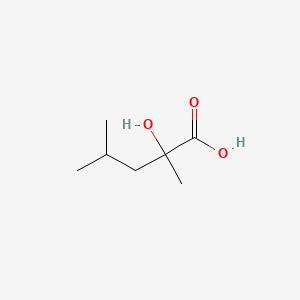

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)4-7(3,10)6(8)9/h5,10H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMPKCMFWTVVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603418 | |

| Record name | 2-Hydroxy-2,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3639-23-4 | |

| Record name | 2-Hydroxy-2,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Enantioselective Synthesis of 2 Hydroxy 2,4 Dimethylpentanoic Acid

Stereoisomeric Forms and Their Differential Research Significance in 2-Hydroxy-2,4-dimethylpentanoic Acid Systems

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Understanding these variations is fundamental to predicting a molecule's behavior, particularly in a biological context.

Diastereomeric and Enantiomeric Variations and Their Implications for Research

The structure of this compound contains one chiral center at the second carbon (C2), the atom bonded to the hydroxyl (-OH), carboxyl (-COOH), methyl (-CH3), and isobutyl (-CH2CH(CH3)2) groups. The presence of this single stereocenter means that the molecule can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-2-Hydroxy-2,4-dimethylpentanoic acid and (S)-2-Hydroxy-2,4-dimethylpentanoic acid.

A mixture containing equal amounts of both enantiomers is called a racemic mixture. In research, particularly in pharmacology and biochemistry, it is often crucial to study the enantiomers in their pure forms, as they can exhibit markedly different properties.

Diastereomers are stereoisomers that are not mirror images of each other. For a molecule to have diastereomers, it must possess at least two chiral centers. Since this compound has only one stereocenter, it does not have diastereomers. However, related compounds with an additional chiral center, such as 3-hydroxy-2,4-dimethylpentanoic acid, can exist as diastereomers, which further complicates their stereochemical landscape and synthetic challenges.

Impact of Defined Stereochemistry on Biological Recognition and Activity Profiles

The biological environment is inherently chiral, composed of enantiomerically pure building blocks like L-amino acids and D-sugars. As a result, biological receptors, enzymes, and other cellular components are shaped to interact specifically with molecules of a particular stereochemistry. This specificity means that the two enantiomers of a chiral molecule can have vastly different biological effects. nih.govnih.gov

One enantiomer might fit perfectly into the active site of an enzyme and elicit a strong therapeutic response, while its mirror image may not fit at all, rendering it inactive. In some cases, the "inactive" enantiomer can even cause undesirable or toxic side effects. For 2-hydroxy fatty acids, the enzyme fatty acid 2-hydroxylase (FA2H) is stereospecific for producing the (R)-enantiomer. nih.gov This highlights the differential roles and metabolic pathways that enantiomers can have within a biological system. nih.gov The ability to distinguish between enantiomers is therefore of paramount importance in drug discovery and development. nih.gov

Table 1: General Comparison of Stereoisomer Activity This table illustrates the generalized differential effects of stereoisomers in a biological context, which is applicable to chiral molecules like this compound.

| Stereoisomer Type | Interaction with Chiral Environments (e.g., Enzymes, Receptors) | Potential Biological Outcome | Example Scenario |

| (R)-Enantiomer | May exhibit high affinity and specific binding. | Could be the therapeutically active form (eutomer). | Binds effectively to a target receptor, triggering a desired cellular response. |

| (S)-Enantiomer | May exhibit low or no affinity for the same binding site. | Could be inactive, have a different activity, or cause adverse effects (distomer). | Does not bind to the target receptor or binds to a different receptor, leading to off-target effects. |

| Racemic Mixture | Contains both enantiomers, leading to a complex interaction profile. | The overall effect is a combination of the activities of both enantiomers, potentially reducing therapeutic efficacy and increasing the risk of side effects. | 50% of the substance is active, while the other 50% is inactive or contributes to side effects. |

Advanced Synthetic Methodologies for Stereocontrol of this compound

Given the stereospecific nature of biological interactions, the synthesis of single-enantiomer compounds is a primary goal in modern organic chemistry. Asymmetric synthesis refers to a set of strategies designed to selectively produce one stereoisomer over others. rsc.org

Asymmetric Synthesis Approaches

Asymmetric synthesis methodologies are employed to create a predominance of one enantiomer from a precursor that is not chiral or is a racemic mixture. These approaches are more efficient than classical resolution methods, which involve synthesizing a racemic mixture and then separating it, a process that inherently discards at least 50% of the material. chemeurope.com

Chiral Catalysts: A powerful strategy in asymmetric synthesis involves the use of chiral catalysts. rsc.org These are enantiomerically pure compounds that can influence the stereochemical outcome of a reaction without being consumed in the process. They create a chiral environment that forces the reaction to proceed along a pathway favoring the formation of one enantiomer over the other. Catalysts can be complex metal-ligand systems (transition metal catalysis) or purely organic molecules (organocatalysis). rsc.orgoaepublish.com For the synthesis of α-hydroxy acids, various catalytic systems have been developed to achieve high enantioselectivity. rsc.org

Chiral Resolving Agents: An alternative, more traditional approach is chiral resolution. wikipedia.org This method involves reacting a racemic mixture, such as (R,S)-2-Hydroxy-2,4-dimethylpentanoic acid, with an enantiomerically pure substance known as a resolving agent. chemeurope.comlibretexts.org For a racemic acid, a chiral base (e.g., (S)-1-phenylethylamine) is often used. libretexts.org This reaction forms a pair of diastereomeric salts: [(R)-acid·(S)-base] and [(S)-acid·(S)-base]. Because these salts are diastereomers, they have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the acid can be recovered by removing the resolving agent. libretexts.org

Table 2: Comparison of Stereoselective Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Chiral Catalysis | A small amount of a chiral catalyst directs the formation of a large amount of a single enantiomer product. | High efficiency (low catalyst loading), potential for high enantiomeric excess, atom economical. | Development of a suitable catalyst can be complex and expensive. |

| Chiral Resolution | A racemic mixture is reacted with a chiral resolving agent to form separable diastereomers. | Conceptually straightforward, widely applicable to many functional groups. | Maximum theoretical yield is 50% for the desired enantiomer, often requires stoichiometric amounts of the resolving agent, can be labor-intensive. chemeurope.com |

Stereoselective Hydroxylation Reactions of Precursors

A key strategy for the asymmetric synthesis of this compound is the stereoselective α-hydroxylation of a suitable precursor, such as 2,4-dimethylpentanoic acid or its corresponding enolate. This involves the direct introduction of a hydroxyl group at the α-carbon with control over the stereochemistry.

Advanced methods for this transformation often utilize chiral oxidizing reagents or catalysts. For example, chiral oxaziridines are effective reagents for the asymmetric oxidation of enolates to produce optically active α-hydroxy carbonyl compounds. researchgate.net The stereoselectivity of such reactions can be influenced by the structure of the substrate's enolate and the specific chiral reagent used. researchgate.net

Biocatalysis offers a highly effective and environmentally friendly alternative. Engineered enzymes, such as fatty acid photodecarboxylases or variants of cytochrome P450, can be used to perform highly selective hydroxylations on organic substrates. researchgate.net These enzymes create a precisely shaped active site that binds the substrate in a specific orientation, allowing for oxidation to occur on one face of the molecule, thus leading to the formation of a single enantiomer product with high fidelity.

Table 3: Example of a Biocatalytic Stereoselective Hydroxylation This table presents hypothetical data based on typical outcomes of enzymatic reactions for the stereoselective hydroxylation of a precursor acid.

| Precursor | Biocatalyst | Product | Enantiomeric Excess (e.e.) | Yield |

| 2,4-dimethylpentanoic acid enolate | Engineered Hydroxylase (Variant A) | (R)-2-Hydroxy-2,4-dimethylpentanoic acid | >99% | High |

| 2,4-dimethylpentanoic acid enolate | Engineered Hydroxylase (Variant B) | (S)-2-Hydroxy-2,4-dimethylpentanoic acid | >99% | High |

| 2,4-dimethylpentanoic acid enolate | Achiral Chemical Oxidant | Racemic this compound | 0% | Moderate to High |

Aldol (B89426) Reaction-Based Strategies for Carbon Backbone Construction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds, which are direct precursors to α-hydroxy acids. wikipedia.orgopenstax.org The reaction involves the nucleophilic addition of an enolate to a carbonyl compound. wikipedia.org In the context of synthesizing molecules like this compound, a crossed-aldol reaction strategy can be employed.

A well-documented example for a related isomer, (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid, illustrates the principles of this strategy. The synthesis begins with the formation of a lithium diisopropylamide (LDA) generated enolate from 2',6'-dimethylphenyl propanoate. This enolate then reacts with an aldehyde, 2-methylpropanal, to form the β-hydroxy ester. orgsyn.org The use of a bulky phenol (B47542) ester and a strong, non-nucleophilic base like LDA helps to control the reaction pathway and favor the desired aldol addition. orgsyn.org

Table 1: Key Reagents and Conditions in an Aldol-Based Synthesis

| Step | Reagents & Solvents | Temperature | Outcome |

|---|---|---|---|

| Enolate Formation | 2',6'-Dimethylphenyl propanoate, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF) | -70°C | Formation of the lithium enolate |

| Aldol Addition | 2-Methylpropanal in THF | < -65°C | Formation of 2',6'-Dimethylphenyl (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoate |

| Hydrolysis | Potassium hydroxide, Methanol, Water | ~40°C | (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid |

This interactive table summarizes the critical parameters for the synthesis of a 2,4-dimethyl-hydroxypentanoic acid isomer via an aldol reaction strategy. orgsyn.org

Biocatalytic Pathways for Stereoselective Production

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. Enzymes, being inherently chiral, can distinguish between enantiotopic faces or groups, leading to the formation of chiral, non-racemic products. youtube.com

Polyketide synthases (PKSs) are multi-domain enzymes that biosynthesize a wide array of natural products from simple acyl-CoA precursors. google.commdpi.com These enzymatic assembly lines operate by sequential Claisen condensations. nih.gov The modular nature of PKSs allows for the controlled incorporation of different starter and extender units, making them attractive targets for bio-engineering to produce novel compounds. google.comyoutube.com

The biosynthesis of a dimethyl-pentanoic acid backbone can be envisioned using a hybrid PKS system. The process would involve:

A Loading Module: This module selects a "starter unit." For a 2,4-dimethylpentanoic acid structure, a loading module capable of using isobutyryl-CoA as the starter unit would be required to establish the C4-methyl group and the terminal isopropyl group. google.com

An Extension Module: This module incorporates an "extender unit." A module that utilizes methylmalonyl-CoA would introduce the next two carbons and the C2-methyl group. google.comnih.gov

The stereochemistry of the resulting hydroxyl and methyl groups is determined by the specific catalytic domains within the PKS module, such as the ketoreductase (KR) domain, which reduces the β-keto group to a hydroxyl group with specific stereocontrol. mdpi.com By selecting or engineering PKS modules with known stereospecificity, it is possible to direct the synthesis towards a desired stereoisomer of this compound. youtube.com

The stereoselective synthesis of related hydroxy acids, such as γ-hydroxy-α-amino acids, provides insight into enzymatic mechanisms applicable to this compound. Tandem enzymatic reactions, combining an aldolase (B8822740) and a transaminase, have proven effective. nih.govacs.org

For instance, an aldolase like trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) can catalyze the enantioselective aldol addition of pyruvate to an aldehyde. nih.govacs.org This step establishes a chiral center with a hydroxyl group. While this specific example leads to a γ-hydroxy acid, the principle of using a stereoselective aldolase to create a chiral hydroxyl center is broadly applicable. nih.gov

Following the creation of the hydroxy acid backbone, other enzymes can be used to achieve the desired final structure. In the synthesis of amino-hydroxy acids, transaminases are used for stereoselective amination. nih.gov For non-amino acids, enzymes like ketoreductases could be employed in a tandem system to stereoselectively reduce a precursor ketone, establishing the chiral alcohol at the C2 position. The choice of enzyme (e.g., stereocomplementary ketoreductases) dictates which stereoisomer is produced. nih.gov

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters that can be adjusted include the choice of oxidant, solvent, reaction time, and temperature. chemrxiv.org

The choice of solvent is also critical. For instance, in silver(I)-promoted oxidative coupling reactions used to synthesize other complex molecules, acetonitrile (B52724) has been shown to provide a good balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene. chemrxiv.org Similarly, for the synthesis of this compound, systematic evaluation of solvents, temperature, and reaction times for each step would be necessary to achieve optimal results.

Sequential Synthesis Routes (e.g., Halogenation-Oxidation)

Sequential synthesis provides a planned, step-by-step approach to building complex molecules. A plausible route for this compound involves the formation and subsequent hydrolysis of a cyanohydrin.

This two-step process begins with a ketone, 4-methyl-2-pentanone (B128772), as the starting material.

Cyanohydrin Formation: The ketone reacts with hydrogen cyanide (HCN), often generated in situ from a salt like potassium cyanide (KCN) and an acid, to form 2-cyano-4-methyl-2-pentanol (a cyanohydrin). chegg.combartleby.com This reaction creates the C2-hydroxy group and installs a nitrile group at the same carbon.

Hydrolysis: The nitrile group of the cyanohydrin intermediate is then hydrolyzed under acidic conditions (e.g., using H₃O⁺) to a carboxylic acid. This step converts the nitrile into the carboxylic acid moiety, yielding the final product, this compound. chegg.comyoutube.com

This sequence effectively builds the α-hydroxy acid functionality from a ketone precursor.

Grignard Reagent Applications in this compound Synthesis

Grignard reagents (RMgX) are potent carbon-based nucleophiles widely used for forming new carbon-carbon bonds. masterorganicchemistry.com A common application is their reaction with carbon dioxide (CO₂) to produce carboxylic acids. libretexts.org

A synthetic route to this compound using a Grignard reagent could start from an α-haloketone. However, a more direct and relevant application involves the reaction of a Grignard reagent with a pyruvate ester (an α-ketoester).

The proposed synthesis would proceed as follows:

Grignard Addition: An appropriate Grignard reagent, such as isobutylmagnesium bromide (prepared from 1-bromo-2-methylpropane), is added to a solution of methyl pyruvate. The nucleophilic isobutyl group attacks the electrophilic keto-carbon of the pyruvate.

Workup: An acidic workup (e.g., with dilute H₂SO₄ or HCl) protonates the resulting alkoxide to form the tertiary alcohol. masterorganicchemistry.com This step also ensures the ester remains intact.

Hydrolysis: The final step would be the hydrolysis of the methyl ester to the carboxylic acid, yielding this compound.

This method constructs the carbon skeleton and the α-hydroxy group in a single key step, demonstrating the utility of Grignard reagents in accessing α-hydroxy acids.

Cyanohydrin Formation and Hydrolysis for Hydroxy Acid Generation

A common and effective method for the synthesis of α-hydroxy acids is through the formation and subsequent hydrolysis of a cyanohydrin intermediate. wikipedia.orglibretexts.org This two-step process begins with the nucleophilic addition of a cyanide ion to a carbonyl compound, in this case, 4-methyl-2-pentanone, to form the corresponding cyanohydrin, 2-cyano-4-methylpentan-2-ol. The nitrile group of the cyanohydrin is then hydrolyzed under acidic or basic conditions to yield the final α-hydroxy acid, this compound. libretexts.orgchegg.comchegg.com

Cyanohydrin Formation : 4-methyl-2-pentanone reacts with a cyanide source, such as hydrogen cyanide (HCN) catalyzed by a base, or trimethylsilyl (B98337) cyanide (TMSCN), to form 2-cyano-4-methylpentan-2-ol. libretexts.org

Hydrolysis : The resulting cyanohydrin is treated with aqueous acid (e.g., H₃O⁺) to hydrolyze the nitrile functional group into a carboxylic acid. libretexts.orgchegg.com

The key to an enantioselective synthesis via this route lies in the first step. The addition of the cyanide nucleophile to the planar carbonyl group of 4-methyl-2-pentanone creates the chiral center. Without a chiral influence, this reaction produces a racemic mixture (a 50:50 mixture of both enantiomers). To achieve an enantioselective transformation, a chiral catalyst is employed to favor the formation of one enantiomer.

Enantioselective Cyanohydrin Formation Strategies

While specific studies detailing the enantioselective synthesis of this compound are not prevalent, general methodologies for the asymmetric cyanation of ketones are well-established and applicable.

Enzyme Catalysis : Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of cyanide to aldehydes and ketones. rsc.orgresearchgate.net HNLs are available that can produce either (R)- or (S)-cyanohydrins, often with very high enantiomeric excess. researchgate.net The choice of (R)- or (S)-selective HNL would determine the final stereochemistry of the hydroxy acid.

Chiral Metal Complex Catalysis : Chiral ligands complexed with metal centers can create a chiral environment that directs the incoming cyanide nucleophile to one face of the ketone. Titanium-based complexes, such as those derived from Salen ligands, have been shown to be effective catalysts for the asymmetric addition of cyanide sources like ethyl cyanoformate or TMSCN to carbonyls. organic-chemistry.org

The table below summarizes representative data for the enantioselective cyanosilylation of ketones using a chiral Titanium-Salen catalyst, illustrating the effectiveness of this approach for generating chiral cyanohydrin precursors.

| Ketone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | Chiral Salen-Ti(IV) Complex | 95 | 91 |

| p-Chloroacetophenone | Chiral Salen-Ti(IV) Complex | 99 | 91 |

| p-Methoxyacetophenone | Chiral Salen-Ti(IV) Complex | 92 | 90 |

| 1-Acetonaphthone | Chiral Salen-Ti(IV) Complex | 95 | 96 |

Data adapted from studies on asymmetric cyanosilylation of ketones catalyzed by chiral metal complexes.

Once the chiral cyanohydrin is formed with high enantiomeric purity, the subsequent acid-catalyzed hydrolysis of the nitrile group proceeds without affecting the stereochemistry at the newly formed chiral center, thus yielding the enantiomerically enriched this compound. libretexts.org

Applications and Translational Research of 2 Hydroxy 2,4 Dimethylpentanoic Acid

Advanced Pharmaceutical and Medicinal Chemistry Applications

The distinct stereochemical and functional group arrangement of 2-hydroxy-2,4-dimethylpentanoic acid makes it a prime candidate for applications in the pharmaceutical industry, where precision and molecular architecture are paramount.

The presence of a stereocenter in this compound allows it to serve as a chiral building block in the asymmetric synthesis of complex organic molecules. Chiral building blocks are essential components in the synthesis of enantiomerically pure compounds, which is a critical requirement for many modern pharmaceuticals where only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

The sterically hindered nature of this compound can be particularly advantageous in directing the stereochemical outcome of a reaction. The bulky isobutyl group can influence the approach of reagents, leading to high diastereoselectivity in subsequent synthetic steps. While specific examples of its use in the total synthesis of complex natural products are not yet widely documented in mainstream literature, its structural motifs are analogous to other α-hydroxy acids that have been successfully employed in the synthesis of various bioactive compounds. The efficient and stereocontrolled production of α-hydroxycarbonyl compounds is a significant challenge in asymmetric synthesis, and molecules like this compound represent valuable starting materials for creating sterically hindered and optically active intermediates. nih.gov

Table 1: Potential Synthetic Applications of this compound as a Chiral Building Block

| Application Area | Synthetic Strategy | Potential Outcome |

|---|---|---|

| Natural Product Synthesis | Asymmetric aldol (B89426) reactions | Introduction of a chiral α-hydroxy-β-keto moiety |

| Pharmaceutical Intermediates | Nucleophilic addition to carbonyls | Formation of quaternary carbon centers |

There is documented evidence of this compound being used as a precursor in the development of therapeutic compounds. Its structure is incorporated into larger molecules to modulate their biological activity, solubility, and pharmacokinetic properties.

A notable example is its use in the synthesis of novel Hepatitis C virus (HCV) inhibitors. In a patent describing potential treatments for HCV, this compound was used as a building block in the creation of complex molecules designed to inhibit the function of the NS5A protein, which is essential for HCV replication. google.com The compound was coupled with other molecular fragments to produce the final drug candidates. google.com

Another significant application is in the development of topical antiandrogens. A study detailing the process development of a novel topical antiandrogen, (S)-N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2,4-dimethylpentanamide, highlights the use of (S)-2-hydroxy-2,4-dimethylpentanoic acid as a key intermediate. acs.org In this synthesis, the enantiomerically pure form of the acid was crucial for the biological activity of the final compound. acs.org The synthesis involved an amide coupling of the α-hydroxy acid with an aminopyridine derivative. acs.org

These examples underscore the importance of this compound as a valuable precursor in medicinal chemistry, enabling the synthesis of complex and stereochemically defined drug candidates.

The incorporation of non-natural amino acids and related structures into peptides is a powerful strategy for enhancing their therapeutic properties, such as stability against enzymatic degradation, receptor selectivity, and bioavailability. nih.govd-nb.infodntb.gov.ua α-Hydroxy acids can be incorporated into peptide backbones to create depsipeptides, which contain both amide and ester linkages. nih.gov This modification can significantly alter the conformational properties and biological activity of the peptide.

While the direct incorporation of this compound into a specific therapeutic peptide is not extensively reported, its structure as a sterically hindered α-hydroxy acid makes it an interesting candidate for such applications. The bulky isobutyl group could be used to introduce conformational constraints into a peptide chain, potentially leading to a more defined three-dimensional structure and improved binding to a biological target. The site-specific incorporation of α-hydroxy acids into proteins has been shown to be a powerful tool for probing protein structure and function. nih.gov The steric bulk of the amino acid adjacent to the incorporated hydroxy acid can have a significant effect on the hydrolysis rate of the resulting ester bond, a property that can be exploited in biochemical studies. nih.gov

Table 2: Potential Benefits of Incorporating this compound into Peptides

| Property | Potential Effect | Rationale |

|---|---|---|

| Enzymatic Stability | Increased resistance to proteases | The ester bond is generally more stable to proteolysis than an amide bond. The bulky side chain can also shield the backbone. |

| Conformational Rigidity | Constrained peptide backbone | The sterically demanding isobutyl group can limit the rotational freedom of the peptide chain. |

| Receptor Binding | Altered binding affinity and selectivity | A more defined conformation can lead to more specific interactions with the target receptor. |

Industrial Chemical and Material Science Potential

Beyond its pharmaceutical applications, the chemical structure of this compound suggests its potential utility in the broader chemical industry, particularly in the synthesis of fine chemicals and in the development of novel polymers and materials.

α-Hydroxy acids are versatile precursors in organic synthesis and can be used to produce a variety of other valuable chemicals. researchgate.net For example, they can be used to synthesize aldehydes through oxidative cleavage. researchgate.net The specific structure of this compound could be leveraged to produce specialty aldehydes or other derivatives that are not easily accessible through other synthetic routes. The combination of the hydroxyl and carboxylic acid functionalities allows for a range of chemical transformations, making it a potentially useful intermediate in the synthesis of fragrances, agrochemicals, and other specialty chemicals.

Poly(α-hydroxy acids) are a class of biodegradable and biocompatible polymers with numerous applications in the medical and pharmaceutical fields. acs.org Well-known examples include poly(lactic acid) (PLA) and poly(glycolic acid) (PGA). researchgate.netacs.org These polymers are typically synthesized through the ring-opening polymerization of cyclic diesters (lactides and glycolides). acs.org

While the direct polymerization of this compound is not a common route to high molecular weight polymers due to challenges in achieving high conversion, it could be used as a comonomer to modify the properties of existing polyesters. The introduction of the bulky isobutyl side chain could disrupt the crystallinity of the polymer, leading to materials with altered mechanical properties, such as increased flexibility or a lower melting point. Introducing branching into polymers like PLA is a known strategy to obtain more desirable rheological and mechanical properties. chemicalbook.com

Furthermore, in a patent for a polyoxymethylene resin composition, this compound is listed among a group of hydroxycarboxylic acids that can be used as additives. google.com This suggests a potential role for the compound in modifying the properties of engineering plastics, possibly acting as a stabilizer or a processing aid. google.com The functional groups of this compound could also be used to create reactive sites on a polymer backbone, allowing for further chemical modification or cross-linking to enhance material properties.

Analytical and Spectroscopic Characterization in Research of 2 Hydroxy 2,4 Dimethylpentanoic Acid

Structural Elucidation Methodologies for 2-Hydroxy-2,4-dimethylpentanoic Acid and its Derivatives

The foundational characterization of this compound involves a combination of spectroscopic methods to piece together its molecular framework. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen backbone, Mass Spectrometry (MS) confirms the molecular weight and formula, and Infrared (IR) spectroscopy identifies the key functional groups present.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: For this compound, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. Based on the structure, which features an isobutyl group, a quaternary α-carbon, and a C2-methyl group, specific resonances can be anticipated. The protons of the two methyl groups in the isopropyl moiety are expected to appear as a doublet, coupled to the adjacent methine proton. This methine proton, in turn, would appear as a multiplet. The methylene (B1212753) (-CH₂-) protons adjacent to the chiral center would likely exhibit complex splitting patterns. The methyl group attached to the C2 position would present as a singlet, as it has no adjacent protons. The hydroxyl (-OH) and carboxylic acid (-COOH) protons typically appear as broad singlets, and their chemical shifts can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. For this compound, signals are expected for the carboxyl carbon (typically in the 175-180 ppm range), the quaternary α-carbon bearing the hydroxyl group, the carbons of the isobutyl group (methine, methylene, and two methyls), and the C2-methyl carbon. Spectroscopic data from a closely related isomer, (2SR,3RS)-2,4-dimethyl-3-hydroxypentanoic acid, show characteristic chemical shifts that help in predicting the spectrum of the target molecule, with the carboxyl carbon appearing at 179.1 ppm and the carbon bearing the hydroxyl group at 81.8 ppm. orgsyn.org

| Assignment | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(O)OH | Broad singlet | ~175-180 |

| C2-OH | Broad singlet | - |

| C2 | - | ~70-80 |

| C2-CH₃ | Singlet | ~20-30 |

| C3-H₂ | Multiplet | ~45-55 |

| C4-H | Multiplet | ~25-35 |

| C4-CH(CH₃)₂ | Doublet | ~20-25 |

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and aiding in the determination of its elemental composition. For this compound (C₇H₁₄O₃), the calculated molecular weight is approximately 146.18 g/mol . nih.gov

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be observed with minimal fragmentation. In positive ion mode, the protonated molecule [M+H]⁺ would be detected at an m/z of approximately 147. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of about 145. This is a common observation for hydroxy acids. massbank.eu

Electron Ionization (EI) induces more extensive fragmentation, providing valuable structural information. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org For this compound, key fragmentation pathways would also involve cleavage of the carbon-carbon bonds within the pentanoic acid chain. Analysis of the closely related 2-hydroxy-4-methylpentanoic acid shows significant fragment ions at m/z 85 (loss of COOH) and 69. massbank.eu

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 147 | Protonated molecular ion (ESI, positive mode) |

| [M-H]⁻ | 145 | Deprotonated molecular ion (ESI, negative mode) |

| [M-H₂O]⁺ | 129 | Loss of water from the molecular ion |

| [M-COOH]⁺ | 101 | Loss of the carboxylic acid group |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is exceptionally useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is characterized by two very prominent absorption bands.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500–3600 cm⁻¹. This broadness is a hallmark of carboxylic acids, resulting from the overlap of the O-H stretching vibration of the carboxylic acid group (which is typically very broad, 2500-3300 cm⁻¹) and the O-H stretch of the alcohol group (typically 3200-3600 cm⁻¹). orgsyn.orglibretexts.org

C=O Stretch: A sharp, strong absorption peak corresponding to the carbonyl group of the carboxylic acid is expected to appear in the range of 1700–1730 cm⁻¹. orgsyn.org

Additional absorptions for C-H stretching (just below 3000 cm⁻¹) and C-O stretching (~1200-1300 cm⁻¹) would also be present but are often less diagnostic than the characteristic O-H and C=O bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid & Alcohol) | Stretching | 2500 - 3600 | Strong, Very Broad |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium to Strong |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 | Strong, Sharp |

| C-O | Stretching | 1200 - 1300 | Medium |

Stereochemical Assignment and Validation Techniques

Because this compound contains a chiral center at the C2 position, it can exist as two non-superimposable mirror images (enantiomers). Determining the absolute configuration of these stereoisomers is crucial and requires specialized chiroptical techniques.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline molecule. This non-destructive technique provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers. rsc.org

To perform the analysis, a high-quality single crystal of the compound (or a suitable derivative) is required. The crystal is mounted and irradiated with a beam of monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, revealing the exact spatial arrangement of every atom. For chiral molecules, this method can unambiguously distinguish between the R and S enantiomers, making it the gold standard for absolute configuration assignment. rsc.org

When a single crystal cannot be grown, chiroptical spectroscopic methods like VCD and ECD provide a powerful alternative for determining absolute configuration in solution. rsc.org These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures differential absorption in the UV-Visible region, corresponding to electronic transitions. For α-hydroxy acids, the n→π* electronic transition of the carboxyl chromophore gives rise to a characteristic ECD signal. Studies on the closely related 2-hydroxy-4-methylpentanoic acid show a distinct broad positive ECD band around 210 nm. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. It provides a much richer source of stereochemical information than ECD, as many fundamental vibrations across the IR spectrum can be VCD-active. nih.gov

The modern approach to using these techniques involves a synergy between experimental measurement and quantum chemical calculations. The experimental VCD or ECD spectrum of the compound is recorded. Then, the theoretical spectra for both the R and S enantiomers are calculated using computational methods like Density Functional Theory (DFT). The absolute configuration is assigned by matching the experimentally measured spectrum with the computationally predicted spectrum for one of the enantiomers. rsc.orgnih.gov This combination of experimental and theoretical approaches provides a reliable method for stereochemical validation.

Chiral High-Performance Liquid Chromatography (HPLC) and Polarimetry for Enantiomeric Purity Assessment

The analysis of chiral compounds, which are molecules that exist as non-superimposable mirror images (enantiomers), is critical in pharmaceutical and chemical research. This compound possesses a chiral center at the C2 carbon, meaning it can exist as two distinct enantiomers: (R)-2-Hydroxy-2,4-dimethylpentanoic acid and (S)-2-Hydroxy-2,4-dimethylpentanoic acid. These enantiomers can have different biological activities, making the determination of enantiomeric purity essential. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying these enantiomers. mdpi.com

Chiral HPLC utilizes a chiral stationary phase (CSP) within the chromatography column. The CSP is designed to interact differently with each enantiomer, leading to different retention times as they pass through the column. This differential interaction allows for their separation. For this compound, a common approach involves using a CSP based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) or a protein-based column, which can form transient diastereomeric complexes with the enantiomers, resulting in their resolution.

Polarimetry is often used in conjunction with chiral HPLC or as a standalone method to assess enantiomeric purity. nih.gov Chiral molecules are optically active, meaning they rotate the plane of polarized light. nih.gov A polarimeter measures the angle of this rotation. Each enantiomer of a chiral compound will rotate light to an equal but opposite degree. A solution containing an equal amount of both enantiomers (a racemic mixture) will exhibit no net rotation. By measuring the optical rotation of a sample and comparing it to the known rotation of the pure enantiomer, one can calculate the enantiomeric excess (% ee), a measure of its purity. Modern laser-based polarimeters offer high sensitivity, making them suitable for detecting even small amounts of an enantiomeric impurity. nih.gov

Interactive Table: Example Chiral HPLC Separation Data

This table illustrates a hypothetical separation of the enantiomers of this compound under specific HPLC conditions.

| Enantiomer | Retention Time (minutes) | Peak Area (%) | Enantiomeric Excess (% ee) |

| (R)-enantiomer | 12.5 | 99.5 | 99.0% |

| (S)-enantiomer | 14.8 | 0.5 |

Note: Data is illustrative and depends on the specific column, mobile phase, and flow rate used.

Interactive Table: Example Polarimetry Data for Enantiomeric Purity

This table shows representative data for determining enantiomeric purity using polarimetry.

| Parameter | Value |

| Specific Rotation of Pure (R)-enantiomer ([(\alpha)]D) | -25.0° |

| Observed Rotation of Sample | -24.5° |

| Calculated Enantiomeric Excess (% ee) | 98.0% |

Calculation: % ee = (Observed Rotation / Specific Rotation of Pure Enantiomer) x 100

Impurity Profiling and Quantitative Analysis

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Impurities

Identifying and quantifying impurities is a critical aspect of chemical analysis to ensure the quality and purity of a compound. High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is a premier analytical technique for this purpose, combining the separation power of liquid chromatography with the high sensitivity and specificity of high-resolution mass spectrometry. researchgate.netnih.gov This method is particularly advantageous for detecting and identifying low-level and unknown impurities that may not be detectable by other methods. researchgate.net

In the context of this compound, LC-HRMS can separate the target compound from potential process-related impurities, such as unreacted starting materials (e.g., 4-methyl-2-pentanone), intermediates (e.g., the corresponding cyanohydrin), or byproducts from side reactions. Following separation by the LC system, the HRMS analyzer provides highly accurate mass measurements (typically with an error of less than 5 ppm). This precision allows for the determination of the elemental formula of an impurity, providing a high degree of confidence in its identification. mdpi.com The high sensitivity of modern mass spectrometers makes it the method of choice for analyzing trace-level impurities. nih.gov

Interactive Table: Hypothetical Impurity Profile of this compound by LC-HRMS

This table presents a hypothetical list of potential impurities that could be identified during the synthesis of this compound.

| Impurity Name | Chemical Formula | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |

| 4-Methyl-2-pentanone (B128772) | C₆H₁₂O | 100.08882 | 100.08885 | 0.3 |

| 2-Hydroxy-2,4-dimethylpentanenitrile | C₇H₁₃NO | 127.09971 | 127.09968 | -0.2 |

| Dimer byproduct | C₁₄H₂₆O₅ | 274.17802 | 274.17815 | 0.5 |

Note: This data is for illustrative purposes. The actual impurity profile depends on the specific synthetic route and reaction conditions.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Data

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. koreascience.krnih.gov The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. bwise.kr By comparing the integral of a specific, well-resolved signal from the analyte (this compound) with the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be accurately determined. nih.gov

For the qNMR analysis of this compound, a suitable internal standard (e.g., maleic acid, dimethyl sulfone) is carefully weighed and mixed with a precisely weighed sample of the compound. The mixture is dissolved in a deuterated solvent, and a ¹H NMR spectrum is acquired under optimized conditions to ensure accurate integration. Signals that are unique to the analyte and the internal standard and are free from overlap with other signals are selected for integration. The purity is then calculated based on the integral values, the number of protons corresponding to each signal, the molar masses, and the weights of the sample and the standard. This technique is highly valued for its accuracy and its ability to provide traceability to the International System of Units (SI). koreascience.kr

Interactive Table: Example of Purity Determination by ¹H qNMR

This table outlines a hypothetical calculation for the purity assessment of this compound using an internal standard.

| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |

| Signal Used | -CH₂- (methylene protons) | -CH=CH- (vinylic protons) |

| Chemical Shift (δ, ppm) | 1.85 | 6.25 |

| Number of Protons | 2 | 2 |

| Integral Value | 15.40 | 16.10 |

| Molar Mass ( g/mol ) | 146.18 | 116.07 |

| Weight (mg) | 20.5 | 22.1 |

| Purity of Standard | - | 99.95% |

| Calculated Purity of Analyte | 99.2% |

Note: The calculated purity is derived from the ratio of integrals, molar masses, weights, and the number of protons.

Gas Chromatography (GC) for Chiral Impurities

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of chiral impurities in a sample of this compound, a specialized form of GC known as chiral GC is employed. gcms.cz This technique uses a capillary column with a chiral stationary phase, often based on derivatized cyclodextrins, which allows for the separation of enantiomers. gcms.cz

Since this compound is a carboxylic acid and not sufficiently volatile for direct GC analysis, a derivatization step is required. This typically involves converting the carboxylic acid and hydroxyl groups into more volatile esters or silyl (B83357) ethers (e.g., methyl ester or trimethylsilyl (B98337) ether). Once derivatized, the sample can be injected into the GC system. The chiral column will then separate the enantiomers of the derivatized target compound as well as any other volatile chiral impurities that may be present from the synthesis or as contaminants. This method is highly sensitive and can detect trace amounts of an unwanted enantiomer or other chiral byproducts, providing a comprehensive profile of the chiral purity of the sample.

Interactive Table: Illustrative Chiral GC Analysis of a Derivatized Sample

This table shows a hypothetical chromatogram result for a derivatized sample of this compound, identifying the main component and a chiral impurity.

| Compound (as methyl ester) | Retention Time (minutes) | Peak Area (%) | Identity |

| (R)-2-Hydroxy-2,4-dimethylpentanoate | 21.3 | 99.6 | Main Component |

| (S)-2-Hydroxy-2,4-dimethylpentanoate | 22.1 | 0.3 | Enantiomeric Impurity |

| (R)-Impurity X | 18.5 | 0.1 | Chiral Process Impurity |

| (S)-Impurity X | 18.9 | < 0.05 | Chiral Process Impurity |

Note: Data is hypothetical. Retention times and resolution are dependent on the specific derivative, column, and temperature program.

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 2,4 Dimethylpentanoic Acid

Molecular Modeling and Docking Studies

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. Among these, docking studies are particularly useful for predicting how a small molecule, such as 2-Hydroxy-2,4-dimethylpentanoic acid, might interact with a larger molecule, typically a protein.

Prediction of Molecular Interactions and Steric Clashes in Enzyme-Active Sites

Molecular docking simulations can predict the preferred orientation of this compound when it binds to an enzyme's active site. This process involves computationally placing the molecule in various positions and orientations within the active site and calculating a "docking score" that estimates the binding affinity. A crucial aspect of this analysis is the identification of potential molecular interactions and steric clashes. frontiersin.org

Detailed analysis of the docked poses can reveal:

Hydrogen Bonds: The hydroxyl and carboxyl groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues in an enzyme's active site. These interactions are critical for the stability of the enzyme-ligand complex. plos.org

Hydrophobic Interactions: The dimethylpentyl chain of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues, further anchoring the molecule within the active site.

Steric Clashes: These simulations can also identify unfavorable interactions where the molecule is too close to the protein, leading to repulsive forces. Minimizing steric clashes is essential for a stable binding conformation. youtube.com

The results of such an analysis can be summarized in a table, illustrating the types of interactions and the amino acid residues involved.

Table 1: Hypothetical Molecular Interactions of this compound in an Enzyme Active Site This table presents illustrative data for demonstration purposes.

| Interaction Type | Functional Group of Ligand | Interacting Amino Acid Residue | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carboxyl (-COOH) | Arg124 | 1.8 |

| Hydrogen Bond | Hydroxyl (-OH) | Ser98 | 2.1 |

| Hydrophobic Interaction | Dimethylpentyl chain | Leu45, Val76 | N/A |

| Steric Clash | Methyl group at C4 | Phe150 | - |

Ligand-Enzyme Binding Simulations

Beyond static docking, molecular dynamics (MD) simulations can provide a dynamic view of the binding process. biorxiv.org These simulations model the movement of atoms in the ligand-enzyme complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur in both the ligand and the enzyme upon binding. plos.org

Key findings from ligand-enzyme binding simulations include:

Binding Free Energy Calculations: Techniques like MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) can be used to estimate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone.

Conformational Stability: MD simulations can assess whether the initial docked pose is stable over time or if the ligand reorients itself within the active site. plos.org

Role of Water Molecules: These simulations can explicitly model the role of water molecules in mediating interactions between the ligand and the enzyme.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods provide a high level of accuracy in describing molecular properties.

Density Functional Theory (DFT) for Electronic Properties, Stability, and Conformer Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com For this compound, DFT can be used to investigate several key aspects:

Electronic Properties: DFT calculations can determine properties such as the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Stability and Conformer Analysis: Molecules can exist in different spatial arrangements of their atoms, known as conformers. DFT can be used to calculate the relative energies of different conformers of this compound to determine the most stable structures. nih.govacs.org This is particularly relevant for understanding the flexibility of the molecule and which conformations are likely to be biologically active.

Table 2: Hypothetical DFT-Calculated Electronic Properties of the Most Stable Conformer of this compound This table presents illustrative data for demonstration purposes.

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -6.8 eV |

| Energy of LUMO | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 D |

Prediction of Spectroscopic Data (e.g., NMR and Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. This can be invaluable for interpreting experimental spectra and confirming the structure of a molecule.

NMR Spectroscopy: DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict the nuclear magnetic resonance (NMR) chemical shifts of the carbon and hydrogen atoms in this compound. nih.govacs.org By comparing the calculated spectrum with the experimental one, a confident assignment of the spectral peaks can be made.

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.netnih.gov This allows for the assignment of specific vibrational modes to the observed IR bands, such as the stretching frequencies of the O-H and C=O bonds.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational method that aims to build a statistical relationship between the chemical structure of a molecule and its physicochemical properties. wikipedia.org These models are developed by correlating calculated molecular descriptors with experimentally determined properties for a set of molecules. Once a reliable model is established, it can be used to predict the properties of new, untested molecules. aidic.it

For this compound, a QSPR model could be developed to predict properties such as:

Boiling point

Water solubility

Octanol-water partition coefficient (logP)

Acidity constant (pKa)

The development of a QSPR model involves several steps:

Data Collection: Gathering experimental data for a specific property for a diverse set of molecules, including this compound.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the property of interest.

Model Validation: Rigorously testing the model's predictive power using both internal and external validation techniques. wikipedia.org

Table 3: Example of Molecular Descriptors Used in QSPR Modeling for this compound This table presents illustrative data for demonstration purposes.

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| Constitutional | Molecular Weight | 146.18 g/mol |

| Topological | Wiener Index | 42 |

| Geometric | Molecular Surface Area | 150.5 Ų |

| Electronic | Polarizability | 14.2 ų |

Correlation of Molecular Descriptors with Biological Activity and Physiochemical Properties

In the realm of computational drug design and chemical analysis, molecular descriptors play a pivotal role in establishing a quantitative structure-activity relationship (QSAR) and a quantitative structure-property relationship (QSPR). These descriptors are numerical values that encode different aspects of a molecule's structure and are correlated with its biological activity or physicochemical properties. For this compound, a range of descriptors can be calculated to predict its behavior.

Theoretical studies on similar hydroxy acid derivatives have demonstrated the importance of topological and quantum-chemical descriptors in predicting their antimicrobial activities. For instance, in studies of 2-hydroxypropanoic acid derivatives, the Kier's valence second-order molecular connectivity index (2χv), a topological descriptor, was found to be crucial in describing their antimicrobial potential. nih.govsci-hub.se Such models suggest that the spatial arrangement and connectivity of atoms in this compound are likely to be significant determinants of its biological function.

Physicochemical properties such as lipophilicity (log P), polar surface area (PSA), and molar refractivity are also critical. These descriptors help in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. A hypothetical QSAR study for this compound could involve the calculation of these descriptors and their correlation with a specific biological activity, as illustrated in the hypothetical data table below.

Interactive Data Table: Hypothetical Molecular Descriptors for this compound and Their Correlation with a Predicted Biological Activity

| Molecular Descriptor | Descriptor Type | Calculated Value (Hypothetical) | Correlation with Activity (Hypothetical) |

| Log P (Octanol-Water Partition Coefficient) | Lipophilicity | 1.5 | Positive |

| Polar Surface Area (PSA) | Polarity | 57.53 Ų | Negative |

| Molar Refractivity | Steric | 38.4 cm³ | Positive |

| Kier's Valence 2nd Order Index (2χv) | Topological | 2.8 | Positive |

| Dipole Moment | Electronic | 2.1 D | Negative |

Note: The values and correlations in this table are hypothetical and for illustrative purposes, based on general principles of QSAR for similar molecules.

The development of a robust QSAR model would enable the virtual screening of derivatives of this compound, allowing for the identification of candidates with potentially enhanced biological activity or improved physicochemical properties without the need for extensive synthesis and testing. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electron density distribution within a molecule, revealing insights into bonding, lone pairs, and orbital interactions. faccts.deaiu.edu For this compound, NBO analysis can elucidate the nature of intramolecular charge transfer and hyperconjugative interactions that contribute to its stability and reactivity.

Intramolecular charge transfer (ICT) refers to the movement of electron density from an electron-donating group to an electron-accepting group within the same molecule. ossila.com In this compound, the hydroxyl and carboxylic acid groups can participate in ICT. NBO analysis can quantify this by examining the occupancies of donor and acceptor orbitals. For instance, the interaction between a lone pair (n) on the hydroxyl oxygen and an antibonding orbital (σ*) of an adjacent bond can be analyzed.

Hyperconjugation is another key stabilizing interaction involving the delocalization of electrons from a filled bonding orbital (usually a C-H or C-C σ-bond) to an adjacent empty or partially filled p-orbital or antibonding σ* or π* orbital. wikipedia.org In the context of carboxylic acids, hyperconjugation can influence their acidity by stabilizing the carboxylate anion. stackexchange.com For this compound, hyperconjugative interactions can occur between the C-H and C-C σ-bonds of the dimethylpentyl group and the π* orbital of the carbonyl group.

NBO analysis provides a quantitative measure of these interactions through the second-order perturbation energy, E(2), which estimates the stabilization energy resulting from the donor-acceptor orbital interaction. A higher E(2) value indicates a stronger interaction.

Interactive Data Table: Hypothetical NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Hypothetical) | Interaction Type |

| LP (O) of Hydroxyl | σ* (C-C) | 1.8 | Intramolecular Charge Transfer |

| σ (C-H) | π* (C=O) | 2.5 | Hyperconjugation |

| σ (C-C) | π* (C=O) | 1.5 | Hyperconjugation |

| LP (O) of Carbonyl | σ* (C-OH) | 0.9 | Intramolecular Charge Transfer |

Note: The NBOs and E(2) values in this table are hypothetical and serve to illustrate the types of interactions that would be investigated in a computational study of this molecule.

Detailed NBO analysis can pinpoint the specific bonds and lone pairs that contribute most significantly to the electronic stabilization of this compound. This understanding is fundamental for rationalizing its chemical behavior and for designing new molecules with tailored electronic properties. nih.gov

Metabolic and Biosynthetic Pathways Involving 2 Hydroxy 2,4 Dimethylpentanoic Acid Precursors and Derivatives

Endogenous Biosynthetic Routes for Hydroxy-Dimethylpentanoic Acid Scaffolds

The formation of the 2-hydroxy-2,4-dimethylpentanoic acid structure is rooted in the primary metabolism of fatty acids, particularly the pathways that generate branched-chain fatty acids. These pathways provide the necessary carbon backbone and functional groups that are subsequently modified to yield the final hydroxy acid product.

The biosynthesis of branched-chain fatty acids, which are precursors to compounds like this compound, often initiates with primer molecules derived from branched-chain amino acids. For instance, isobutyryl-CoA, derived from the catabolism of valine, can serve as a starter unit in fatty acid synthesis. nih.govwikipedia.org This is in contrast to the synthesis of straight-chain fatty acids, which typically begins with acetyl-CoA. nih.gov

The elongation of the growing fatty acid chain involves the sequential addition of two-carbon units, which are supplied by malonyl-CoA. However, in the context of branched-chain fatty acid synthesis, precursors like isobutyryl-CoA can be converted to methylmalonyl-CoA. nih.gov The coenzyme B12-dependent isobutyryl-CoA mutase (ICM) can catalyze the interconversion of n-butyryl-CoA and isobutyryl-CoA, which can then enter pathways for conversion into methylmalonyl-CoA. nih.gov Methylmalonyl-CoA is a key intermediate that can be incorporated into the fatty acid chain, leading to the characteristic branched structure.

The initiation of fatty acid synthesis is a critical step catalyzed by 3-ketoacyl-ACP synthase III, also known as FabH. nih.govnih.gov This enzyme facilitates the condensation of a primer molecule, such as acetyl-CoA or a branched-chain acyl-CoA like isobutyryl-CoA, with malonyl-acyl carrier protein (malonyl-ACP). nih.govresearchgate.net The substrate specificity of FabH is a key determinant in whether a bacterium produces straight-chain or branched-chain fatty acids. nih.govresearchgate.net In bacteria that synthesize branched-chain fatty acids, FabH has a preference for branched-chain acyl-CoA primers. nih.gov

Following the initial condensation, the growing acyl chain is transferred by various acyltransferase systems. nih.gov Acyltransferases are responsible for exchanging the CoA moiety on malonyl-CoA with an acyl carrier protein (ACP), preparing it for addition to the growing fatty acid chain. aocs.org The fatty acid synthesis cycle continues with a series of reduction, dehydration, and further reduction steps, ultimately leading to the elongation of the fatty acid backbone that can serve as a precursor to this compound. aocs.org

Intermediates and Related Compounds in Biological Systems

The metabolic landscape of a cell contains a diverse array of hydroxy acids and branched-chain compounds that are structurally and functionally related to this compound. These molecules are involved in various biological processes, and their metabolic pathways can provide a framework for understanding the biosynthesis and significance of the target compound.

Hydroxy acids are integral components of primary metabolism in both prokaryotic and eukaryotic organisms. nih.govnih.gov They are often found as intermediates in fundamental pathways such as the tricarboxylic acid (TCA) cycle and photorespiration. nih.gov For example, malate, a dicarboxylic 2-hydroxy acid, is a key intermediate in the TCA cycle. nih.gov In plants, glycolate, lactate (B86563), and 2-hydroxyglutarate are other important 2-hydroxy acids involved in various metabolic processes. nih.govnih.gov

The metabolism of hydroxy acids typically involves their interconversion with their corresponding 2-keto acids, a reaction catalyzed by dehydrogenases or oxidases. nih.gov This reversible reaction is crucial for maintaining metabolic flux and providing precursors for other biosynthetic pathways. nih.gov In eukaryotes, D-lactate is a product of the glyoxalase pathway, which is involved in detoxification. nih.gov The metabolic diversity in prokaryotes is particularly vast, with bacteria employing a wide range of strategies for energy generation and biosynthesis that can involve hydroxy acid intermediates. eolss.net

Several branched-chain hydroxy acids (BCHAs) that are structurally related to this compound have been identified as bioactive metabolites, particularly in Lactobacillaceae. mdpi.comnih.gov These include 2-hydroxyisovaleric acid (HIVA), 2-hydroxyisocaproic acid (HICA), and 2-hydroxy-3-methylvaleric acid (HMVA). mdpi.comnih.gov The biosynthesis of these BCHAs originates from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. mdpi.com

The pathway involves the conversion of BCAAs into their corresponding keto acid intermediates by branched-chain amino acid transferase (BCAT). mdpi.comnih.gov These keto acids are then reduced by a hydroxyisocaproate dehydrogenase (Hicdh) to form the respective BCHAs. mdpi.com These BCHAs have demonstrated biological activities, including the promotion of beneficial gut bacteria growth and the inhibition of pathogenic bacteria. mdpi.com Furthermore, they have been shown to enhance the action of insulin (B600854) on glucose metabolism in liver and muscle cells. mdpi.com

| Branched-Chain Hydroxy Acid | Precursor Amino Acid | Keto Acid Intermediate |

| 2-hydroxyisovaleric acid (HIVA) | Valine | 2-ketoisovaleric acid |

| 2-hydroxyisocaproic acid (HICA) | Leucine | 2-ketoisocaproic acid |

| 2-hydroxy-3-methylvaleric acid (HMVA) | Isoleucine | 2-keto-3-methylvaleric acid |

Identifying the precursors of a specific metabolite is a key step in elucidating its biosynthetic pathway. kanehisa.jp One common approach is to use labeled isotopes to trace the flow of atoms from potential precursor molecules into the final product. reddit.com By feeding cells with a labeled substrate and analyzing the incorporation of the label into the target metabolite, researchers can map the upstream pathway. Another strategy involves creating genetic mutations in the producing organism. If a mutation in a specific gene leads to the accumulation of a precursor and the absence of the final product, it provides strong evidence for the involvement of that gene and its corresponding enzyme in the pathway. reddit.com

Future Research Directions and Unexplored Avenues for 2 Hydroxy 2,4 Dimethylpentanoic Acid

Development of Novel Stereoselective Synthetic Methodologies with Enhanced Efficiency

The synthesis of 2-hydroxy-2,4-dimethylpentanoic acid presents opportunities for the development of more efficient and selective chemical processes. The presence of a stereocenter at the C2 position means that enantiomerically pure forms of the molecule are crucial for studying its biological activities and for potential applications in pharmaceuticals or as a chiral building block.

Future research should prioritize the following:

Asymmetric Catalysis: Designing novel chiral catalysts for the asymmetric synthesis of this compound could provide high enantiomeric excess and yield. This includes exploring organocatalysis, transition-metal catalysis, and biocatalysis using engineered enzymes.

Enzymatic Resolution: Developing robust enzymatic resolution processes to separate racemic mixtures of the acid or its precursors can be a highly efficient method for obtaining single enantiomers. Screening for novel lipases or esterases with high selectivity for one enantiomer is a key research target.

Chemo-enzymatic Strategies: Combining traditional chemical synthesis with enzymatic steps could offer the most efficient route to specific stereoisomers, leveraging the strengths of both approaches.

Green Chemistry Approaches: A focus on developing synthetic routes that utilize renewable starting materials, reduce waste, and employ environmentally benign solvents and reagents is essential for sustainable industrial production.

| Research Goal | Proposed Methodology | Potential Outcome |

| Access to Enantiopure (R)- and (S)-forms | Asymmetric catalysis, Enzymatic resolution | Ability to study stereospecific biological effects |

| Increased Synthesis Efficiency | Process optimization, Novel catalyst development | Lower production costs, higher yields |

| Reduced Environmental Impact | Green solvents, Biocatalysis, Atom-economical reactions | Sustainable manufacturing processes |

Elucidation of Undiscovered Biological Roles and Detailed Mechanisms of Action

The biological functions of this compound are largely unknown. A significant area for future research is to investigate its potential role as a signaling molecule or metabolic intermediate. The structural similarity to other biologically active hydroxy-carboxylic acids suggests it may interact with specific cellular receptors.

Key research avenues include:

Receptor Screening: A primary goal should be to determine if this compound acts as a ligand for G protein-coupled receptors (GPCRs), particularly the hydroxy-carboxylic acid (HCA) receptor family, which binds to endogenous molecules like lactate (B86563) and 3-hydroxybutyrate. frontiersin.org

Metabolomic Profiling: Investigating whether this compound is present endogenously in mammalian tissues or biofluids through advanced metabolomic studies could reveal its role in physiological or pathological states.

Mechanism of Action Studies: If a biological target is identified, subsequent research must focus on the downstream signaling pathways. For instance, if it binds to an HCA receptor, studies would involve measuring adenylyl cyclase activity and subsequent second messenger levels. frontiersin.org

Expansion of Therapeutic and Industrial Applications through Structural Modification and Derivatization

The basic scaffold of this compound can be chemically modified to create a library of derivative compounds with potentially enhanced or novel properties. This approach is fundamental to drug discovery and materials science.

Future directions in this area should focus on:

Therapeutic Agent Development: Derivatives could be synthesized and screened for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. For example, esterification of the carboxylic acid or modification of the hydroxyl group could lead to compounds with improved cell permeability and potency.

Chiral Building Blocks: The enantiomerically pure forms of the acid could serve as valuable starting materials in the synthesis of complex, high-value molecules such as pharmaceuticals, agrochemicals, or natural products.

Polymer Science: As a bifunctional monomer (containing both a hydroxyl and a carboxylic acid group), it could be explored for the synthesis of novel biodegradable polyesters with unique physical properties, potentially useful for medical devices or specialized packaging.

| Derivative Class | Potential Application | Rationale |

| Esters | Prodrugs, Flavor/Fragrance | Increased lipophilicity, altered sensory properties |

| Amides | Bioactive molecules | Introduction of new hydrogen bonding capabilities |

| Polyesters | Biodegradable materials | Polymerization via hydroxyl and carboxyl groups |

Advanced Integrated Computational and Experimental Approaches for Deeper Understanding and Prediction

Integrating computational modeling with experimental work can accelerate the discovery process and provide deeper insights into the behavior of this compound at a molecular level.

Key integrated approaches for future research include:

Molecular Docking and Dynamics: Computational docking simulations can predict whether this compound or its derivatives can bind to specific biological targets, such as enzyme active sites or receptor binding pockets. mdpi.com Molecular dynamics can then be used to simulate the stability and nature of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested for biological activity, QSAR models can be built to correlate chemical structure with function. These models can then be used to predict the activity of new, unsynthesized compounds, guiding further synthetic efforts.

Prediction of Physicochemical Properties: Computational tools can accurately predict properties like solubility, pKa, and lipophilicity (logP), which are crucial for designing drug candidates or industrial chemicals. These predictions can help prioritize which derivatives to synthesize and test experimentally.

Exploration of Environmental and Ecological Roles of this compound and its Derivatives

Understanding the environmental fate and ecological impact of any chemical is crucial, particularly if it has the potential for large-scale production. Currently, there is no data on the environmental role of this compound.

Future research should address the following:

Biodegradability Studies: Assessing the rate and extent of its degradation by common microorganisms found in soil and water is essential to determine its environmental persistence.

Ecotoxicology: Standardized ecotoxicological tests on representative aquatic and terrestrial organisms are needed to evaluate its potential harm to ecosystems.

Natural Occurrence: Investigating whether the compound is produced naturally by plants, fungi, or bacteria could reveal undiscovered ecological roles, such as acting as a signaling molecule between organisms or having allelopathic properties.

Q & A

Q. What are the recommended methods for synthesizing enantiomerically pure 2-Hydroxy-2,4-dimethylpentanoic acid?

The synthesis of enantiomerically pure this compound often employs chiral auxiliaries or asymmetric catalysis. For example, fluorous oxazolidinone chiral auxiliaries have been used to control stereochemistry during synthesis. Post-synthesis, optical rotation measurements ([α]D) and H/C NMR are critical for verifying enantiomeric purity. Discrepancies in optical rotation values between synthesized batches and literature data (e.g., measured [α]D = –10° vs. literature [α]D = –29.3°) should prompt re-evaluation of reaction conditions or purification steps .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Structural confirmation requires a combination of:

- NMR spectroscopy : Compare H and C chemical shifts with literature values (e.g., H NMR peaks for methyl groups at δ 1.2–1.4 ppm and hydroxy protons at δ 2.5–3.0 ppm) .

- Optical rotation : Measure [α]D to confirm stereochemical consistency.

- Mass spectrometry (MS) : Validate molecular weight (e.g., 144 g/mol for the free acid) .

Q. What purity standards and analytical techniques ensure batch-to-batch consistency in research-grade material?

High-performance liquid chromatography (HPLC) with chiral columns is essential for assessing enantiomeric excess (>98%). Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) should be used to detect impurities. Commercial standards synthesized by specialized providers (e.g., Enamine) are recommended for calibration .

Advanced Research Questions

Q. What strategies resolve discrepancies in optical rotation data between synthesized batches and literature values?

Discrepancies may arise from incomplete purification or solvent effects. Methodological steps include:

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate pure enantiomers.

- Solvent standardization : Ensure consistent solvent polarity and concentration during [α]D measurements.

- Chiral derivatization : Convert the compound to a diastereomeric derivative (e.g., using Mosher’s reagent) for enhanced chromatographic separation .

Q. How can engineered polyketide synthases (PKS) be optimized for heterologous production of this compound?

Heterologous expression in E. coli or yeast requires codon optimization of PKS genes and co-expression of tailoring enzymes (e.g., ketoreductases). Key parameters include:

Q. How do stereochemical variations affect the biological activity or metabolic pathways of this compound?

The (2S,3R) and (2R,3S) enantiomers may exhibit divergent interactions with enzymes or receptors. For example:

- Enzyme inhibition assays : Test enantiomers against target enzymes (e.g., dehydrogenases) using kinetic analysis (Km, Vmax).

- Metabolic tracing : Use C-labeled isomers to track incorporation into polyketide pathways.